BENGHE Foundational & Exploratory

Check Availability & Pricing

Thermodynamic properties of niobium silicide
compounds

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Niobium silicide

Cat. No.: B1642168

An In-depth Technical Guide to the Thermodynamic Properties of Niobium Silicide
Compounds

Introduction

Niobium silicide-based alloys are leading candidates for next-generation high-temperature
structural materials, particularly for applications in gas turbine engines and aerospace, where
they could potentially replace nickel-based superalloys.[1][2] Their viability is rooted in a
combination of high melting points, low densities, and excellent high-temperature mechanical
properties.[3][4] A fundamental understanding of the thermodynamic properties of the
constituent niobium silicide phases—such as NbsSi, NbsSis, and NbSi>—is critical for
predicting phase stability, designing new alloys, and modeling material behavior during
synthesis and operation at extreme temperatures.[3][5]

This technical guide provides a comprehensive overview of the core thermodynamic properties
of key niobium silicide compounds. It is intended for researchers, materials scientists, and
professionals in drug development who may utilize these materials in advanced applications.
The guide summarizes quantitative thermodynamic data, details the experimental and
computational methodologies used for their determination, and presents a visual workflow for a
key characterization technique.

Thermodynamic Data of Niobium Silicide
Compounds
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The thermodynamic stability and properties of niobium silicides are crucial for their

application. The primary compounds in the Nb-Si binary system include NbsSi, NbsSis (which

exists in a, 3, and y polymorphs), and NbSi2.[3][6] The following tables summarize key

thermodynamic data for these phases as reported in the literature. It is important to note that

values can vary based on the experimental or computational technique employed.

Table 1: Enthalpy of Formation (AHf°)

The enthalpy of formation indicates the heat absorbed or released during the formation of a

compound from its constituent elements in their standard states. A more negative value

signifies greater thermodynamic stability.

Compound

Crystal
Structure

Method

Enthalpy of
Formation
(AHf°) at 0 K
(kJ/mol-atom)

Reference

NbSi2

Hexagonal (C40)

DFT Calculation

-53.2

[7]

a-NbsSis

Tetragonal (D81)

First-Principles

Increases with

temperature

(8]

B-NbsSis

Tetragonal (D8m)

First-Principles

Increases with

temperature

(8]

y-NbsSiz

Hexagonal (D8s)

First-Principles

Increases with

temperature

(8]

NbsSn2Si

WsSis-type

First-Principles

Increases with

temperature

El

Note: First-principles calculations show that for the NbsSis polymorphs, the enthalpy of

formation increases with temperature due to phonon contributions. a-NbsSis is the most stable

polymorph at lower temperatures, while 3-NbsSis becomes stable at higher temperatures.[8]

[10]

Table 2: Gibbs Free Energy of Formation (AGf°)
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The Gibbs free energy of formation combines enthalpy and entropy to determine the
spontaneity of a compound's formation at a given temperature and pressure. It is a direct
measure of thermodynamic stability under specific conditions.

Gibbs Free
Temperature Energy of
Compound Method . Reference
(K) Formation

(AGF) (kIImol)

) Knudsen -81 (x 8) (for
NbSi2 1500 _ ] [11]
Effusion WSi2)

Difference for Nb
NDbSi 523 (250 °C) Calculation vs NbSi is ~86 [12]
kcal/mol

Note: There is limited direct experimental data for the Gibbs free energy of niobium silicides
in the search results. The value for WSiz is provided for context as a similar refractory metal
silicide. Calculations indicate a strong thermodynamic driving force for the formation of
niobium silicide over pure niobium.[12] The general equation for Gibbs Free Energy is G = H -
TS, where H is enthalpy, T is temperature, and S is entropy.[13]

Table 3: Heat Capacity (Cp) and Other Properties

Heat capacity is the amount of heat required to raise the temperature of a substance by one
degree. It is essential for modeling thermal transport and response.
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Compound Property Method Value Reference
AC/Tc of 14
A15 NbsSi Specific Heat Measurement mJ/mol-K2 (for [14][15]

Nb fraction)

] ] Cv increases
NbSiz (C40, Heat Capacity

DFT Calculation with temperature  [16]
Cl11b, C54,C49) (Cv)

for all phases

o-NbsSis / 3- Enthalpy of a—3 ] 21 (x3) kd/mol-
) ) Experimental [17]
NbsSis Transformation atom

Note: The heat capacity of NbSiz2 phases has been calculated using the quasi-harmonic Debye
model, showing a typical increase with temperature before approaching the Dulong-Petit limit
at high temperatures.[16][18]

Experimental and Computational Protocols

The determination of thermodynamic properties for refractory materials like niobium silicides
requires specialized high-temperature experimental techniques and advanced computational
modeling.

Knudsen Effusion Mass Spectrometry (KEMS)

KEMS is a high-temperature technique used to measure the vapor pressures of species in
equilibrium with a condensed phase.[19][20] From these vapor pressures, thermodynamic
properties such as enthalpy of sublimation and formation can be derived.[21]

Methodology:

o Sample Preparation: A sample of the niobium silicide compound is placed into a Knudsen
cell, which is a small, inert container (e.g., made of tungsten, tantalum, or graphite) with a
small orifice.

e High-Vacuum Heating: The cell is heated to a high temperature (up to 2800 K) within a high-
vacuum chamber to achieve equilibrium between the solid/liquid sample and its vapor.[20]
[22]
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e Molecular Effusion: A molecular beam of the vapor effuses through the orifice. The rate of
effusion is proportional to the partial pressure of the species in the vapor phase.

« lonization and Mass Analysis: The effusing molecular beam is directed into the ion source of
a mass spectrometer, where the neutral atoms or molecules are ionized (typically by electron

impact).

o Detection and Data Analysis: The ions are separated according to their mass-to-charge ratio
and detected. The measured ion intensities are correlated to the partial pressures of the
corresponding species within the Knudsen cell. By measuring the temperature dependence
of these ion intensities (a van't Hoff plot), the enthalpy of the vaporization reaction can be
determined using the Clausius-Clapeyron or related equations.
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Sample Preparation

Niobium Silicide Sample

(e.g., NbsSis powder) Figure 1. Experimental workflow for Knudsen Effusion Mass Spectrometry (KEMS).
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Figure 1. Experimental workflow for Knudsen Effusion Mass Spectrometry (KEMS).
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Differential Scanning Calorimetry (DSC) and Differential
Thermal Analysis (DTA)

DSC and DTA are thermal analysis techniques used to measure phase transition temperatures
and enthalpies.[23] They are particularly useful for studying solid-state phase transformations,
such as the a-NbsSis to 3-NbsSis transition.[17]

Methodology:

Sample and Reference: A small, precisely weighed sample of the niobium silicide and an
inert reference material are placed in separate crucibles within the instrument.

o Controlled Heating Program: Both the sample and reference are subjected to a controlled
temperature program (heating or cooling at a constant rate).

o Temperature Difference Measurement (DTA): DTA measures the temperature difference
between the sample and the reference. An endothermic or exothermic event (like a phase
transition or reaction) in the sample will cause a deviation in this temperature difference,
which appears as a peak on the DTA curve.

o Heat Flow Measurement (DSC): DSC measures the amount of heat required to maintain the
sample and reference at the same temperature. The area under a DSC peak is directly
proportional to the enthalpy change of the transition.

o Data Analysis: The onset temperature of the peak indicates the transition temperature, and
the integrated peak area provides the enthalpy of transformation. This method was used to
determine the a—3 phase transformation enthalpy in NbsSis.[17]

First-Principles (Ab Initio) Calculations

With the advancement of computational power, first-principles calculations based on Density
Functional Theory (DFT) have become a powerful tool for predicting the thermodynamic
properties of materials without experimental input.[8][9]

Methodology:
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 Structural Input: The calculation begins with the known crystal structure of the niobium
silicide phase (e.g., the atomic positions and lattice parameters).

e Solving Schrédinger Equation: The electronic ground state of the crystal is calculated by
solving the Kohn-Sham equations of DFT. This yields the total energy (E) of the system at O
K.

o Formation Enthalpy Calculation: The enthalpy of formation at O K is calculated by subtracting
the total energies of the constituent elements (Nb and Si) in their ground states from the total
energy of the compound.

» Finite Temperature Properties: To calculate properties at finite temperatures, phonon
calculations are performed to determine the vibrational contributions to the free energy.
Using models like the quasi-harmonic Debye model, properties such as heat capacity,
thermal expansion, and the temperature-dependent Gibbs free energy can be predicted.[16]
These calculations have been used to study the relative stability of the a, 3, and y
polymorphs of NbsSis.[8]

Conclusion

The thermodynamic properties of niobium silicide compounds are fundamental to the design
and application of niobium-based high-temperature materials. This guide has summarized the
available data on the enthalpy of formation, Gibbs free energy, and heat capacity for key
phases such as NbsSi, NbsSis, and NbSiz. While experimental data remains limited due to the
challenges of high-temperature measurements, techniques like Knudsen Effusion Mass
Spectrometry and Differential Scanning Calorimetry provide invaluable direct measurements.
Concurrently, first-principles calculations offer a powerful, complementary approach to predict
and understand the stability and thermodynamic behavior of these advanced materials, guiding
the development of next-generation alloys for extreme environments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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